6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Description

Properties

IUPAC Name |

methyl 6-chloro-4-(oxetan-3-yloxy)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-14-10(13)7-3-12-9(11)2-8(7)16-6-4-15-5-6/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHSZPLUZRQMGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1OC2COC2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H and 13C NMR spectra data for 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Introduction

In the landscape of modern drug discovery and development, molecules incorporating strained heterocyclic systems, such as oxetanes, have garnered significant interest. These motifs can serve as valuable bioisosteres for commonly used functional groups like carbonyls or gem-dimethyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability without compromising biological activity. The title compound, 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, represents a key intermediate, blending the functionalities of a substituted pyridine core with a strained oxetane ring.

The precise and unambiguous structural elucidation of such novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose, providing unparalleled insight into the molecular framework through the analysis of nuclear spin interactions. This technical guide offers a comprehensive analysis of the predicted 1H and 13C NMR spectra of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester. As direct experimental data for this specific molecule is not widely published, this document synthesizes data from structurally related analogs and foundational NMR principles to provide a robust, predictive interpretation. This serves as an authoritative reference for researchers engaged in the synthesis and characterization of related compounds.

Molecular Structure and Atom Numbering

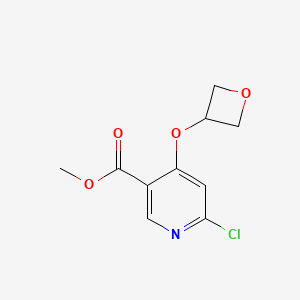

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-based numbering for 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester are presented below. This numbering will be used for all subsequent spectral assignments.

Caption: Figure 1. Molecular structure and numbering scheme.

Predicted 1H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, oxetane, and methyl ester protons. The analysis is based on established chemical shift ranges and coupling constant patterns observed in substituted pyridines and oxetanes.[1][2]

Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.65 | s | - | 1H | H-2 |

| ~ 6.90 | s | - | 1H | H-5 |

| ~ 5.40 | p (quintet) | ~ 6.5 | 1H | H-3' (Oxetane CH) |

| ~ 5.05 | t | ~ 6.5 | 2H | H-2'/H-4' (Oxetane CH2, one pair) |

| ~ 4.85 | t | ~ 6.5 | 2H | H-2'/H-4' (Oxetane CH2, other pair) |

| ~ 3.95 | s | - | 3H | H-8 (OCH3) |

Detailed 1H NMR Spectral Analysis

-

Aromatic Protons (H-2 and H-5):

-

H-2 (δ ~ 8.65, s): This proton is positioned ortho to the nitrogen atom and meta to the electron-withdrawing methyl ester group (C7). The deshielding effect of the pyridine nitrogen places this proton significantly downfield. Due to the substitution pattern, long-range coupling to H-5 would be minimal (4JHH), likely resulting in a sharp singlet.

-

H-5 (δ ~ 6.90, s): This proton is flanked by two electron-donating atoms (the 4-alkoxy oxygen and the 6-chloro atom via its lone pairs). The strong electron-donating resonance effect of the 4-oxy group significantly shields this position, shifting it upfield. Similar to H-2, any coupling would be a small 4JHH coupling, leading to a signal that is expected to be a singlet.

-

-

Oxetane Protons (H-2', H-3', H-4'):

-

The oxetane ring protons form a complex spin system. The chemical shifts are based on data for 3-aryloxy oxetanes.[3]

-

H-3' (δ ~ 5.40, p): This methine proton is attached to the carbon bearing the ether oxygen, which is a deshielding environment. It is coupled to the four adjacent methylene protons on C-2' and C-4'. Assuming the coupling constants are similar, it should appear as a quintet (or a multiplet resembling a quintet).

-

H-2'/H-4' (δ ~ 5.05 and 4.85, t): The four methylene protons on the oxetane ring are diastereotopic. However, in many similar structures, they exhibit simplified patterns. They are coupled to the H-3' proton. A common pattern observed is two triplets, each integrating to 2H.[4][5] The protons are highly deshielded due to their proximity to the ring oxygen (O').

-

-

Methyl Ester Protons (H-8):

-

H-8 (δ ~ 3.95, s): The three protons of the methyl ester group are chemically equivalent and show no coupling to other protons, resulting in a characteristic sharp singlet. Its chemical shift is typical for a methyl ester attached to an aromatic ring.

-

Predicted 13C NMR Spectral Data

The 13C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon environment. The predicted chemical shifts are based on substituent effects on pyridine rings and known values for oxetane systems.[6]

Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167.5 | C-4 (Ar-O) |

| ~ 164.0 | C-7 (C=O, Ester) |

| ~ 153.0 | C-6 (Ar-Cl) |

| ~ 151.5 | C-2 (Ar-H) |

| ~ 115.0 | C-3 (Ar-CO) |

| ~ 110.0 | C-5 (Ar-H) |

| ~ 75.0 | C-2'/C-4' (Oxetane CH2) |

| ~ 68.0 | C-3' (Oxetane CH-O) |

| ~ 53.0 | C-8 (OCH3) |

Detailed 13C NMR Spectral Analysis

-

Pyridine Ring Carbons (C-2 to C-6):

-

C-4 (δ ~ 167.5): This carbon is directly attached to the electron-donating ether oxygen, causing a significant downfield shift due to the resonance effect. This is the most downfield carbon of the pyridine ring.

-

C-6 (δ ~ 153.0): The carbon bearing the chlorine atom is deshielded due to the inductive effect of the halogen.

-

C-2 (δ ~ 151.5): This carbon, adjacent to the ring nitrogen, is also significantly deshielded.

-

C-3 (δ ~ 115.0): The attachment of the ester group places this carbon in a relatively shielded position compared to the other substituted carbons.

-

C-5 (δ ~ 110.0): This carbon experiences the shielding effect from the 4-oxy group and is expected to be the most upfield of the aromatic carbons.

-

-

Ester Carbons (C-7, C-8):

-

C-7 (δ ~ 164.0): The carbonyl carbon of the methyl ester appears in its characteristic downfield region.

-

C-8 (δ ~ 53.0): The methyl carbon of the ester is found in the typical upfield region for sp3 carbons bonded to oxygen.

-

-

Oxetane Ring Carbons (C-2', C-3', C-4'):

-

C-2'/C-4' (δ ~ 75.0): These two methylene carbons are equivalent due to symmetry and are deshielded by the adjacent ring oxygen (O').

-

C-3' (δ ~ 68.0): The methine carbon, directly attached to the bridging ether oxygen, is also deshielded but typically appears slightly upfield compared to the C-2'/C-4' carbons in such systems.[7]

-

Experimental Validation Workflow

To empirically validate the predicted structure, a series of 2D NMR experiments would be essential. The following diagram illustrates the logical workflow for structural confirmation.

Caption: Figure 2. Workflow for NMR-based structural elucidation.

A critical correlation for confirming the connectivity between the two main fragments would be an HMBC cross-peak between the oxetane methine proton (H-3') and the pyridine C-4 carbon. This 3JCH coupling across the ether linkage provides definitive proof of the structure.

Standardized Experimental Protocol

Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental approach.

Sample Preparation

-

Mass Requirement: Weigh approximately 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.[6]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common first choice for moderately polar organic compounds. If solubility is an issue, DMSO-d6 or Acetone-d6 can be used. The choice of solvent can slightly alter chemical shifts.[8][9]

-

Procedure:

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a small vial.

-

Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube to remove any particulate impurities.[10]

-

Cap the NMR tube securely. Ensure the liquid height is appropriate for the spectrometer's probe (typically ~4 cm).[11]

-

NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz spectrometer.[12][13]

-

1H NMR Acquisition:

-

Spectrometer Frequency: 500 MHz

-

Pulse Program: Standard single pulse (e.g., 'zg30')

-

Acquisition Time (aq): ~3-4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 8-16, adjust for desired signal-to-noise ratio.

-

Spectral Width (sw): 16 ppm (centered around 5-6 ppm)

-

-

13C NMR Acquisition:

-

Spectrometer Frequency: 125 MHz

-

Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30')

-

Acquisition Time (aq): ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 1024 or more, depending on sample concentration.

-

Spectral Width (sw): 240 ppm (centered around 100 ppm)

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis. For CDCl3, reference the residual solvent peak to δ 7.26 ppm for 1H and δ 77.16 ppm for 13C.

-

Integrate the signals in the 1H spectrum.

-

Perform peak picking to identify the precise chemical shift of each signal.

References

-

Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design and discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

Carreira, E. M., & Fessard, T. (2014). The oxetane motif in drug discovery. Chemical Reviews, 114(17), 8257-8322. [Link]

-

Reddy, T. S., et al. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide.[Link]

-

Bruker. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer.[Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

-

University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition.[Link]

-

Emory University NMR Center. (2013). NMR Experiment Procedure.[Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants.[Link]

-

Iowa State University. NMR Coupling Constants.[Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.[Link]

-

Wuitschik, G., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

ResearchGate. (2018). 1 H NMR spectra (CDCl 3 ) of oxetane and POx.[Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.[Link]

-

UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences.[Link]

-

MDPI. (2020). Chemical Space Exploration of Oxetanes.[Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind.[Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.[Link]

-

transparencia.cmcamacari.ba.gov.br. Basic 1h And 13c Nmr Spectroscopy.[Link]

Sources

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. ekwan.github.io [ekwan.github.io]

- 3. connectjournals.com [connectjournals.com]

- 4. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 10. organomation.com [organomation.com]

- 11. ou.edu [ou.edu]

- 12. rsc.org [rsc.org]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

The Oxetane Moiety as a Strategic Tool in Medicinal Chemistry: A Deep Dive into the Physicochemical Properties of Substituted Nicotinic Acid Derivatives

Abstract

In the landscape of modern drug discovery, the strategic manipulation of physicochemical properties is paramount to the successful development of novel therapeutics. The introduction of small, strained ring systems has emerged as a powerful tactic to favorably modulate these characteristics. Among these, the oxetane ring has garnered significant attention for its ability to impart improved aqueous solubility, metabolic stability, and lipophilicity profiles. This technical guide provides an in-depth exploration of the physicochemical properties of nicotinic acid derivatives substituted with an oxetane moiety. We will delve into the causal relationships behind the experimental choices for characterizing these compounds, providing detailed, field-proven protocols for the determination of key parameters including lipophilicity (LogP/LogD), acidity (pKa), and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of oxetane-based scaffolds in their medicinal chemistry programs.

Introduction: The Rationale for Oxetane Substitution in Nicotinic Acid Scaffolds

Nicotinic acid, a fundamental pyridinecarboxylic acid, and its derivatives are prevalent motifs in a wide array of biologically active compounds.[1][2] However, their inherent physicochemical properties can often present challenges in drug development, including issues with solubility, metabolic lability, and membrane permeability. The incorporation of an oxetane ring offers a compelling strategy to address these limitations.[3][4]

The oxetane moiety, a four-membered cyclic ether, is more than a simple steric bulk. Its defining characteristics—polarity, metabolic stability, and a three-dimensional structure—can profoundly and predictably alter the properties of a parent molecule.[5][6] When appended to a nicotinic acid core, the oxetane ring can act as a "pharmacological adjuvant," fine-tuning the molecule's behavior in a biological system. This guide will dissect the key physicochemical parameters influenced by this substitution and provide the practical tools for their assessment.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

A compound's lipophilicity, quantified by the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[7] The introduction of an oxetane ring generally leads to a reduction in lipophilicity compared to isosteric aliphatic groups, a desirable attribute for improving aqueous solubility and reducing off-target effects.[8][9]

Table 1: Predicted Lipophilicity of a Model Oxetane-Substituted Nicotinic Acid Derivative

| Compound | Structure | Predicted cLogP |

| Nicotinic Acid |  | 0.36 |

| 6-(Oxetan-3-yl)nicotinic acid |  | -0.15 |

Note: cLogP values are computationally predicted and serve as an illustration. Experimental determination is crucial for accurate assessment.

Experimental Protocol: Determination of LogP by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reliable and high-throughput method for the experimental determination of LogP.[10][11][12]

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately determined.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Reference standards with known LogP values (e.g., a homologous series of alkylbenzenes)

-

Test compound (oxetane-substituted nicotinic acid derivative)

-

Methanol (for sample dissolution)

Procedure:

-

Preparation of Standard Solutions: Prepare stock solutions of the reference standards and the test compound in methanol at a concentration of 1 mg/mL.

-

HPLC Method Setup:

-

Flow rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 260 nm (or the λmax of the test compound)

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-17 min: 90% B

-

17-18 min: 90-10% B

-

18-20 min: 10% B

-

-

-

Calibration Curve Generation: Inject the reference standards and record their retention times (t_R_). Plot a graph of the known LogP values against the corresponding log k' values, where k' = (t_R_ - t_0_) / t_0_ (t_0_ is the column dead time).

-

Sample Analysis: Inject the test compound and determine its retention time.

-

LogP Calculation: Using the calibration curve, determine the LogP of the oxetane-substituted nicotinic acid derivative from its calculated log k'.

Causality Behind Experimental Choices:

-

Reverse-phase HPLC: This technique is chosen for its ability to separate compounds based on their hydrophobicity, directly correlating to LogP.

-

Gradient Elution: A gradient is employed to ensure the timely elution of both hydrophilic and lipophilic compounds, providing a broad analytical window.

-

Formic Acid in Mobile Phase: The addition of an acid suppresses the ionization of the carboxylic acid group on the nicotinic acid derivative, allowing for a more accurate determination of the intrinsic partition coefficient (LogP) of the neutral species.

Acidity Constant (pKa): Modulating Ionization and Target Engagement

The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and ability to interact with biological targets.[13] Nicotinic acid itself is a weak acid with a pKa of approximately 4.85 for the carboxylic acid and a pKa of around 2.0 for the protonated pyridine nitrogen.[14] The electron-withdrawing nature of the oxetane ring can influence the pKa of the nearby carboxylic acid and the basicity of the pyridine nitrogen.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for the accurate determination of pKa values.[13][15][16][17][18]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.

Materials:

-

pH meter with a combination glass electrode

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Test compound (oxetane-substituted nicotinic acid derivative)

-

Degassed, deionized water

-

Potassium chloride (KCl) to maintain constant ionic strength

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the test compound in degassed, deionized water to a final concentration of approximately 1-5 mM. Add KCl to a final concentration of 0.15 M.

-

Titration Setup: Calibrate the pH meter using standard buffers (pH 4, 7, and 10). Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

-

Titration (for acidic pKa): Titrate the solution with standardized 0.1 M NaOH, recording the pH after each incremental addition of titrant. Continue the titration past the equivalence point.

-

Titration (for basic pKa): Titrate a separate sample solution with standardized 0.1 M HCl.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted to accurately determine the equivalence point.

Causality Behind Experimental Choices:

-

Potentiometric Titration: This is a direct and highly accurate method for determining the pKa of ionizable groups.

-

Degassed, Deionized Water: The use of degassed water minimizes the interference from dissolved carbon dioxide, which can affect the pH of the solution.

-

Constant Ionic Strength: Maintaining a constant ionic strength with KCl minimizes changes in activity coefficients, leading to a more accurate pKa determination.

Metabolic Stability: Engineering Resistance to Biotransformation

The metabolic stability of a drug candidate is a key factor in determining its in vivo half-life and oral bioavailability. The introduction of an oxetane ring can enhance metabolic stability by blocking sites of metabolism or by altering the electronic properties of the molecule to make it a poorer substrate for metabolizing enzymes, such as cytochrome P450s.[8][9]

Table 2: Illustrative Metabolic Stability Data

| Compound | In Vitro Half-life (t_1/2_) in Human Liver Microsomes (min) | Intrinsic Clearance (CL_int_) (µL/min/mg protein) |

| Nicotinic Acid Derivative (without oxetane) | 15 | 46.2 |

| Oxetane-Substituted Nicotinic Acid Derivative | 45 | 15.4 |

Note: These are hypothetical values to illustrate the expected trend. Actual data will vary depending on the specific structures.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol describes a standard assay to assess the metabolic stability of a compound.

Principle: The test compound is incubated with human liver microsomes, a source of drug-metabolizing enzymes, in the presence of the necessary cofactor, NADPH. The disappearance of the parent compound over time is monitored to determine its metabolic rate.

Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Test compound (oxetane-substituted nicotinic acid derivative)

-

Positive control compound with known metabolic lability (e.g., verapamil)

-

Acetonitrile with an internal standard (for quenching and analysis)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm to 37°C.

-

Reaction Initiation: Add the test compound and positive control to separate wells of a 96-well plate. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the rate constant of metabolism (k). The in vitro half-life (t_1/2_) is calculated as 0.693/k, and the intrinsic clearance (CL_int_) is calculated as (V/P) * k, where V is the incubation volume and P is the protein concentration.

Causality Behind Experimental Choices:

-

Human Liver Microsomes: HLMs are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450s, making them a standard in vitro model for assessing metabolic stability.

-

NADPH Regenerating System: This system provides a continuous supply of the essential cofactor NADPH, which is required for the activity of most CYP450 enzymes.

-

LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for the accurate quantification of the parent compound even in a complex biological matrix.

Visualizing the Workflow: From Synthesis to Characterization

The following diagram illustrates the typical workflow for the synthesis and physicochemical characterization of oxetane-substituted nicotinic acid derivatives.

Caption: A generalized workflow for the synthesis and physicochemical evaluation of oxetane-substituted nicotinic acid derivatives.

Conclusion: The Strategic Advantage of Oxetane Substitution

The incorporation of an oxetane moiety into the nicotinic acid scaffold represents a sophisticated and effective strategy for optimizing the physicochemical properties of drug candidates. By judiciously employing this unique heterocycle, medicinal chemists can favorably influence a molecule's solubility, lipophilicity, and metabolic stability, thereby enhancing its potential for clinical success. The experimental protocols and rationale detailed in this guide provide a robust framework for the comprehensive characterization of these promising compounds, empowering researchers to make data-driven decisions in their drug discovery endeavors. The continued exploration of such innovative chemical motifs will undoubtedly pave the way for the development of the next generation of therapeutics.

References

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). MDPI. Retrieved from [Link]

-

Nicotinic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

(2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Some Nicotinic Acid Complexes. (2017). ResearchGate. Retrieved from [Link]

- High throughput HPLC method for determining Log P values. (n.d.). Google Patents.

-

Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC. Retrieved from [Link]

-

Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. (n.d.). Regular Article. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Compound Nicotinamide (FDB012485). (2010). FooDB. Retrieved from [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. Retrieved from [Link]

-

Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. (n.d.). PMC. Retrieved from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2016). Index of /. Retrieved from [Link]

-

Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2004). Scientific Research Publishing. Retrieved from [Link]

-

Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. (n.d.). European Journal of Chemistry. Retrieved from [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. (2025). PMC. Retrieved from [Link]

- Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. (n.d.). [No source found].

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Nicotinic Acid. (n.d.). [No source found].

-

A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. Retrieved from [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. Retrieved from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. acdlabs.com [acdlabs.com]

- 8. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 11. longdom.org [longdom.org]

- 12. mdpi.com [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Nicotinic Acid [drugfuture.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. scispace.com [scispace.com]

- 17. eurjchem.com [eurjchem.com]

- 18. blog.metrohmusa.com [blog.metrohmusa.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Oxetane-Containing Pyridines

Introduction: The Rising Prominence of Oxetane-Containing Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tactic for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] Its ability to act as a "non-classical isostere" for carbonyl groups or gem-dimethyl fragments allows for subtle yet impactful modulation of properties like aqueous solubility, metabolic stability, and lipophilicity.[1][2] When coupled with the pyridine scaffold—a cornerstone of countless pharmaceuticals due to its hydrogen bonding capabilities and metabolic resilience—the resulting oxetane-containing pyridines represent a class of compounds with immense therapeutic potential.[3]

As these novel structures progress through the drug development pipeline, their unambiguous characterization is paramount. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information.[4][5] Understanding the fragmentation patterns of these molecules under various ionization conditions is not merely an academic exercise; it is essential for metabolite identification, impurity profiling, and ensuring the structural integrity of active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the core fragmentation patterns of oxetane-containing pyridines, synthesized from established mass spectrometry principles and field-proven insights. We will deconstruct the fragmentation behavior of the constituent rings—pyridine and oxetane—before postulating the fragmentation pathways of the combined scaffold. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of novel chemical entities.

The Influence of Ionization: EI vs. ESI

The fragmentation of a molecule is fundamentally directed by the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce fragmentation through distinct mechanisms that dictate the resulting mass spectrum.

-

Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M+•).[6][7] This excess energy promotes extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule's structure.[8] EI is invaluable for structural elucidation of novel compounds due to its reproducible and library-searchable spectra.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution, typically by protonation ([M+H]+) or sodiation ([M+Na]+).[9][10] It imparts significantly less internal energy to the ion compared to EI, often leaving the molecular ion intact.[10] Fragmentation is typically induced in a controlled manner using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and collided with an inert gas (Collision-Induced Dissociation, or CID).[9] ESI-MS/MS is the cornerstone of modern pharmacokinetic and metabolomics studies.

For this guide, we will focus primarily on the fragmentation patterns expected under EI conditions to build a fundamental understanding of the intrinsic bond strengths and stabilities of the ions. We will then discuss how these pathways may be reflected in ESI-MS/MS experiments.

Part 1: Deconstructing the Fragments - The Building Blocks

To predict the fragmentation of a complex molecule like an oxetane-pyridine conjugate, we must first understand the behavior of its components.

The Pyridine Ring: A Stable Core

The pyridine ring is an aromatic heterocycle that is remarkably stable under mass spectrometric conditions. Fragmentation is typically dominated by the loss of substituents, while the ring itself remains intact.[11] For a simple substituted pyridine, the molecular ion is often one of the most abundant peaks. Key fragmentation pathways for pyridine-containing compounds include:

-

Loss of Substituents: The most common fragmentation pathway involves the cleavage of the bond connecting a substituent to the ring.

-

Ring Cleavage: While less common, the pyridine ring can fragment via the loss of small neutral molecules like HCN (27 Da).

-

Hydrogen Rearrangements: Processes like the Smiles rearrangement have been observed in more complex pyridine derivatives, often involving heteroatom linkers.[11][12]

The position of substitution (α, β, or γ) can influence the fragmentation pathways, allowing for isomer differentiation through careful analysis of the resulting spectra.[13]

The Oxetane Ring: Strain-Driven Cleavage

The four-membered oxetane ring possesses significant ring strain (~106 kJ/mol), which makes it susceptible to characteristic ring-opening and fragmentation pathways.[2] Studies on simple oxetanes, such as 2-methyloxetane under EI-MS, reveal dominant and predictable fragmentation mechanisms.[14]

The primary fragmentation pathways are:

-

Transannular Cleavage: This is a hallmark of cyclic ethers. The molecular ion can undergo cleavage across the ring to eliminate a neutral alkene (e.g., ethene, C₂H₄, 28 Da) and form a radical cation of the remaining fragment.

-

α-Cleavage: Following ionization at the oxygen atom, cleavage of an adjacent C-C bond (α-cleavage) is a common initiation step. This can be followed by subsequent rearrangements or further cleavages.

-

Ring-Opening and Loss of Small Molecules: The strained ring can open to a linear radical cation, which then fragments by losing stable neutral molecules like formaldehyde (CH₂O, 30 Da).

For 2-methyloxetane, prominent fragments are observed at m/z 43 ([C₂H₃O]⁺), 42 ([C₃H₆]⁺•), and 29 ([CHO]⁺), originating from these characteristic pathways.[14]

Part 2: Assembling the Puzzle - Fragmentation of Oxetane-Containing Pyridines

Let us consider a representative molecule, 3-(oxetan-3-yl)pyridine , to illustrate the expected fragmentation patterns. The initial ionization event under EI is critical. The charge will likely be localized on either the pyridine nitrogen or the oxetane oxygen, both of which possess non-bonding electrons. The relative ionization energy of these sites will dictate the primary fragmentation routes. Given the aromaticity and resonance stabilization available to the pyridine ring, ionization on the pyridine nitrogen is a highly probable event. However, pathways originating from ionization on the oxetane oxygen must also be considered.

Proposed Fragmentation Pathways

Based on the principles discussed, we can propose several competing fragmentation pathways for 3-(oxetan-3-yl)pyridine (Molecular Weight: 135.0684 g/mol ).

Pathway A: Cleavage at the Pyridine-Oxetane Bond

This pathway involves the simplest cleavage of the C-C bond connecting the two rings. This can occur in two ways, depending on which fragment retains the charge.

-

Formation of the Pyridiniumyl Ion (m/z 78): Cleavage where the charge is retained by the pyridine ring results in the pyridiniumyl cation. This is often a stable and common fragment for substituted pyridines.[13]

-

Formation of the Oxetanyl Cation (m/z 57): If the charge is retained by the oxetane fragment, a C₃H₅O⁺ ion is formed.

Pathway B: Oxetane Ring Fragmentation (Transannular Cleavage)

This pathway is initiated by the characteristic ring cleavage of the oxetane moiety.

-

The molecular ion undergoes a retro [2+2] cycloaddition (transannular cleavage).

-

This results in the expulsion of a neutral formaldehyde molecule (CH₂O, 30 Da).

-

The resulting fragment ion would be a vinylpyridine radical cation at m/z 105 . This is a highly probable and diagnostically significant fragmentation.

Pathway C: Oxetane Ring-Opening and Rearrangement

This pathway involves a more complex rearrangement following the initial ring opening of the oxetane.

-

The oxetane ring opens to form a diradical or zwitterionic intermediate.

-

A hydrogen rearrangement can occur, followed by cleavage.

-

This can lead to the formation of a pyridyl-substituted acylium ion ([Py-CO]⁺) at m/z 106 after the loss of an ethyl radical.

The following diagram illustrates these primary fragmentation pathways.

Caption: Proposed EI fragmentation pathways for 3-(oxetan-3-yl)pyridine.

Summary of Key Diagnostic Fragments

The following table summarizes the key fragments that would be diagnostically significant in identifying an oxetane-pyridine structure.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Significance |

| 135 | [M]⁺• | Molecular Ion | Confirms molecular weight. |

| 105 | [M - CH₂O]⁺• | Transannular Cleavage | Highly diagnostic for the oxetane ring. |

| 106 | [M - C₂H₅•]⁺ | Ring-Opening & Rearrangement | Suggests an oxetane substituent. |

| 78 | [Pyridine]⁺• | C-C Bond Cleavage | Confirms the presence of a pyridine core. |

| 57 | [C₃H₅O]⁺ | C-C Bond Cleavage | Confirms the presence of the oxetane substituent. |

In an ESI-MS/MS experiment of the protonated molecule ([M+H]⁺, m/z 136), similar fragmentation patterns involving the loss of neutral molecules would be expected. For instance, the loss of formaldehyde (30 Da) to produce a fragment at m/z 106 would be a very likely and diagnostically useful transition.

Part 3: Experimental Protocol & Workflow

To ensure the generation of high-quality, reproducible data, a standardized experimental protocol is essential. The following outlines a typical workflow for analyzing an oxetane-containing pyridine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Sample Preparation

-

Solubilization: Dissolve approximately 1 mg of the purified compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 10-50 µg/mL. The optimal concentration may require adjustment to avoid detector saturation.

-

Filtration: (Optional) If any particulate matter is visible, filter the working solution through a 0.22 µm PTFE syringe filter.

GC-MS Instrumentation and Parameters

The following parameters are typical for the analysis of semi-volatile heterocyclic compounds.[8][15]

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[8] This is the industry standard, providing sufficient energy for reproducible fragmentation and allowing for library comparison.

-

Ion Source Temperature: 200-230 °C.[8] This temperature ensures volatilization without inducing thermal degradation of the analyte.

-

GC Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm DB-5ms or equivalent.

-

Carrier Gas: Helium, with a constant flow rate of 1.0-1.5 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Scan Range: m/z 40 - 400.

Data Analysis Workflow

The following diagram outlines the logical workflow for sample analysis and structural confirmation.

Caption: Standard workflow for MS analysis and structural elucidation.

Conclusion

The mass spectral fragmentation of oxetane-containing pyridines is a predictable process governed by the fundamental chemical properties of the two constituent rings. The analysis is characterized by a competition between pathways involving simple bond cleavage between the rings and strain-relieving fragmentation of the oxetane moiety. The observation of a neutral loss of 30 Da (formaldehyde) from the molecular ion is a particularly strong indicator of the oxetane ring's presence. By leveraging high-resolution mass spectrometry and a systematic approach to data interpretation, researchers can confidently elucidate the structures of these medicinally important compounds. This guide provides the foundational knowledge and practical framework necessary to tackle the analytical challenges presented by this emerging class of molecules, ultimately accelerating the pace of drug discovery and development.

References

-

A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. National Center for Biotechnology Information. [Link]

-

Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

-

Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. ChemRxiv. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Chemical Space Exploration of Oxetanes. MDPI. [Link]

-

Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]

-

Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. [Link]

-

Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. PubMed. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Re-Imagining Drug Discovery using Mass Spectrometry. National Center for Biotechnology Information. [Link]

-

A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

-

Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

-

Chemical Space Exploration of Oxetanes. National Center for Biotechnology Information. [Link]

-

Skeletal editing of pyridines through atom-pair swap from CN to CC. National Center for Biotechnology Information. [Link]

-

Pyridine N-oxide and pyridine-d5 N-oxide: An electrospray/tandem mass spectrometric study carried out at high mass resolution. ResearchGate. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. [Link]

-

Ionization Techniques for Mass Spectral Analysis. IntechOpen. [Link]

-

Development and Evaluation of a Synthetic Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. ChemRxiv. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

-

Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. IntechOpen. [Link]

-

Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. MOST Wiedzy. [Link]

-

Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

-

Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. [Link]

-

Mass Spectral Similarity Mapping Applied to Fentanyl Analogs. ResearchGate. [Link]

-

Lecture 2 Ionization Methods : Electron Ionization. Purdue University. [Link]

-

Mass spectrometry and drug development – how the two come together. Drug Target Review. [Link]

-

Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). National Center for Biotechnology Information. [Link]

-

Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high‐resolution mass spectrometry. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Re-Imagining Drug Discovery using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics | IntechOpen [intechopen.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Ionization Techniques for Mass Spectral Analysis | IntechOpen [intechopen.com]

- 11. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances [mdpi.com]

- 12. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, understanding the solubility profile of a new chemical entity (NCE) is not merely a perfunctory step but a cornerstone of its entire development trajectory. Poor solubility is a significant hurdle that can lead to diminished bioavailability, formulation challenges, and ultimately, the failure of a promising therapeutic candidate.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, a compound of interest in contemporary pharmaceutical research. We will delve into the theoretical considerations that govern its solubility, present a robust experimental protocol for its determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical physicochemical property.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester possesses a unique combination of functional groups that dictate its interactions with various organic solvents.

A detailed examination of its structure reveals several key features:

-

Aromatic Pyridine Ring: The core of the molecule is a substituted pyridine ring, a heterocyclic aromatic system. The nitrogen atom in the ring can act as a hydrogen bond acceptor, influencing its interaction with protic solvents.

-

Chloro Group: The electron-withdrawing nature of the chloro substituent at the 6-position can impact the electron density of the aromatic ring, modulating its polarity and potential for π-π stacking interactions.

-

Oxetane Ring: The presence of the oxetane ring, a four-membered cyclic ether, introduces a polar and sterically demanding moiety. The ether oxygen can act as a hydrogen bond acceptor.

-

Methyl Ester Group: The methyl ester at the 3-position provides another site for potential hydrogen bonding and contributes to the overall polarity and lipophilicity of the molecule.

The interplay of these functional groups suggests a molecule with moderate polarity. Its solubility will be highly dependent on the ability of a solvent to engage in specific interactions, such as hydrogen bonding and dipole-dipole interactions.[3][4]

Visualizing Molecular Interactions

To better understand the potential for solute-solvent interactions, a diagram illustrating the key functional groups and their interactive potential is presented below.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02359A [pubs.rsc.org]

- 4. reddit.com [reddit.com]

An In-depth Technical Guide to the Safety and Handling of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester. This guide is compiled by a Senior Application Scientist to provide a comprehensive safety and handling framework based on the chemical's structural components and established principles for handling novel chemical compounds.[1][2][3] The recommendations herein are derived from an analysis of its constituent moieties: a chlorinated pyridine ring, a methyl ester, and an oxetane ether linkage. All new or uncharacterized compounds should be treated as hazardous until proven otherwise.[1][2]

Predicted Hazard Identification and Risk Assessment

The overall risk profile of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester is determined by the synergistic and individual contributions of its structural fragments. A thorough risk assessment is mandatory before commencing any experimental work.[3]

The Chlorinated Pyridine Core

The presence of a chlorinated heterocyclic aromatic system is a primary safety concern. Chlorinated organic compounds are a class of chemicals that often exhibit significant toxicity and can have detrimental effects on human health, potentially causing organ damage or cancer.[4][5][6]

-

Toxicity: Substituted pyridines can be toxic, with potential health effects on the liver, as well as neurological and renal systems.[7][8] Pyridine itself is classified as a possible human carcinogen (IARC Group 2B).[9]

-

Thermal Decomposition: When heated to decomposition, chlorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen chloride (HCl), phosgene (COCl2), and nitrogen oxides (NOx).[10]

-

Environmental Persistence: Many chlorinated aromatic compounds are persistent in the environment and can be toxic to aquatic life.[11]

The Nicotinic Acid Methyl Ester Moiety

Nicotinic acid (Niacin or Vitamin B3) and its esters are biologically active. While essential in small doses, high concentrations can have pharmacological and toxicological effects.

-

Biological Activity: High doses of nicotinic acid are known to cause skin flushing, and in some cases, can lead to more severe issues like glucose intolerance and hepatotoxicity.[12][13][14] Although the target compound is an ester, it could be hydrolyzed in vivo to the parent nicotinic acid, potentially eliciting similar biological responses.

-

Toxicological Data by Analogy: Studies on nicotinic acid and its esters suggest they are generally not genotoxic or a concern for carcinogenicity or reproductive toxicity at typical exposure levels.[15] However, high-dose exposure, particularly with sustained-release formulations, has been linked to liver damage.[12][14]

The Oxetane Ring

The four-membered oxetane ring is a strained cyclic ether. This ring strain influences its reactivity and properties.

-

Reactivity: The inherent strain in the oxetane ring makes it susceptible to ring-opening reactions, especially in the presence of acids or certain nucleophiles.[16][17] This reactivity is a double-edged sword; while useful in synthesis, it can also lead to unintended reactions with incompatible materials.

-

Medicinal Chemistry Context: In drug design, oxetanes are often incorporated to improve physicochemical properties like solubility and metabolic stability.[18] They are generally more stable than the more strained epoxides.[17] However, their stability is not absolute, and conditions such as low pH should be avoided during handling and storage.

Predicted Overall Hazard Profile

Based on the analysis of its structural components, the following hazard summary can be inferred for 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester.

| Hazard Category | Predicted Hazard | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on general toxicity of substituted pyridines and chlorinated organics.[6] |

| Skin Corrosion/Irritation | Causes skin irritation. | Chlorinated solvents and pyridine derivatives can be irritating to the skin.[5][19] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Common hazard for many organic chemicals, especially those with irritating properties.[20] |

| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects or cancer. | Pyridine is classified as a possible carcinogen.[9] Many chlorinated compounds have carcinogenic potential.[4][5] |

| Specific Target Organ Toxicity | May cause damage to organs (liver, kidneys, central nervous system) through prolonged or repeated exposure. | Known target organs for both pyridine and chlorinated solvents.[6][7] |

| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Common characteristic of chlorinated aromatic compounds.[11] |

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate personal protective equipment (PPE), is essential.

Engineering Controls

-

Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[21]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[19]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.[22]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[21] For procedures with a higher risk of splashes, a full-face shield should be worn in addition to goggles.[23][24]

-

Hand Protection: Chemically resistant gloves are required. Given the chlorinated and aromatic nature of the compound, materials like nitrile or neoprene should provide adequate protection for incidental contact.[24][25] Always consult the glove manufacturer's resistance chart and dispose of gloves immediately after contamination.[6]

-

Skin and Body Protection: A buttoned lab coat is the minimum requirement. For larger-scale work, a chemical-resistant apron or coveralls should be used.[23][24][25] Closed-toe shoes are mandatory.

Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling novel compounds like 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester.

Caption: A standardized workflow for handling novel chemical compounds.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.[23]

Storage

-

Store the compound in a tightly sealed, properly labeled container.[1][21]

-

The storage area should be cool, dry, and well-ventilated.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids (which could potentially catalyze the opening of the oxetane ring).[2][26]

-

Use secondary containment to prevent the spread of material in case of a leak.[2]

Disposal

-

All waste containing this compound, including contaminated consumables (e.g., gloves, wipes) and empty containers, must be treated as hazardous waste.[23]

-

Dispose of waste in designated, labeled hazardous waste containers for chlorinated organic materials.[5][27]

-

Follow all institutional, local, and national regulations for hazardous waste disposal.[27] Incineration at high temperatures is a common disposal method for chlorinated organic residues.[11]

Emergency Procedures

Be prepared for accidents before they happen by knowing the appropriate emergency response.[1]

Spill Response

The response to a spill depends on its size and location.

Caption: A decision tree for responding to chemical spills.

First Aid Measures

Immediate action is crucial in the event of personal exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][23][28] Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[23][28] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen if trained to do so.[5][23] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

References

-

Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]

-

Chemical Safety Best Practices in The Lab. Green World Group. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]

-

Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

-

Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. National Institutes of Health. [Link]

-

Oxetane - Wikipedia. Wikipedia. [Link]

-

STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

-

Chemical Space Exploration of Oxetanes. MDPI. [Link]

-

How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. EHS Daily Advisor. [Link]

-

Disposal of Chlorine-Containing Wastes. ResearchGate. [Link]

- Process for the incineration of chlorinated organic materials.

-

Nicotinic acid - Wikipedia. Wikipedia. [Link]

-

Personal Protective Equipment. University of Florida Environmental Health & Safety. [Link]

-

Niacin Toxicity. MSD Manual Professional Edition. [Link]

-

Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Comprehensive Guide to PPE in the Chemical Industry. Unisafe. [Link]

-

Pyridine - Agency for Toxic Substances and Disease Registry. ATSDR. [Link]

-

What to do in a chemical emergency. GOV.UK. [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

-

Chemical exposures: How to avoid chemical exposure during a disaster. American Public Health Association. [Link]

-

STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Viterbi School of Engineering. [Link]

-

Nicotinic acid (T3D2841). Exposome-Explorer. [Link]

-

Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

-

Pyridine - Some Industrial Chemicals. National Institutes of Health. [Link]

-

Pyridine - Hazard Assessment Document. National Research Centre for the Working Environment, Denmark. [Link]

-

Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. [Link]

-

Disposing of Chlorine: Pool and Cleaning Products. NEDT. [Link]

-

What to Do in a Chemical Emergency. Centers for Disease Control and Prevention. [Link]

-

Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

-

CHLORINATED ORGANICS HANDBOOK. OxyChem. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]

Sources

- 1. greenwgroup.com [greenwgroup.com]

- 2. twu.edu [twu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 6. ecolink.com [ecolink.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 11. tandfonline.com [tandfonline.com]

- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 13. Niacin Toxicity - Nutrition - MSD Manual Professional Edition [msdmanuals.com]

- 14. Understanding Nicotinic Acid Toxicity: Risks and Safety Measures [elchemy.com]

- 15. Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Oxetane - Wikipedia [en.wikipedia.org]

- 18. Chemical Space Exploration of Oxetanes [mdpi.com]

- 19. oxychem.com [oxychem.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. gz-supplies.com [gz-supplies.com]

- 22. sams-solutions.com [sams-solutions.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. gonowsafety.com [gonowsafety.com]

- 25. velsafe.com [velsafe.com]

- 26. fishersci.com [fishersci.com]

- 27. Making sure you're not a bot! [oc-praktikum.de]

- 28. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

Synthesis Protocol for 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester: A Detailed Application Note

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, a key building block in contemporary medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and rationale for each step. This application note emphasizes scientific integrity, providing a self-validating system for achieving a high-purity final product. All procedural details are supported by authoritative references to ensure reproducibility and safety.

Introduction: The Significance of Oxetane-Substituted Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals. The incorporation of an oxetane moiety, specifically at the 4-position of the pyridine ring, offers a strategic advantage in modulating the physicochemical properties of the parent molecule. The oxetane ring can act as a bioisostere for carbonyl and gem-dimethyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] The target molecule, 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, serves as a versatile intermediate for the synthesis of a wide range of more complex bioactive compounds.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.[4] This reaction class is particularly effective for electron-deficient aromatic systems, such as the dichlorinated pyridine ring of the starting material. The electron-withdrawing nature of the chloro substituents and the pyridine nitrogen atom facilitates the displacement of the chloride at the C4 position by the incoming nucleophile, oxetan-3-ol.[5]

Reaction Scheme & Mechanism

The synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester is achieved through the reaction of methyl 4,6-dichloronicotinate with oxetan-3-ol in the presence of a suitable base.

Reaction:

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a well-established addition-elimination mechanism.[6][7]

-

Nucleophilic Attack: The alkoxide, generated in situ from oxetan-3-ol and a base, acts as the nucleophile and attacks the electron-deficient C4 position of the pyridine ring. This step is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized and stabilized by the electron-withdrawing groups on the ring.[4][6]

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the chloride ion from the C4 position, yielding the final product.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 4,6-dichloronicotinate | ≥97% | Commercially Available | |

| Oxetan-3-ol | ≥97% | Commercially Available | Can be synthesized if necessary.[1][2] |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive; handle with care. |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Use a dry, aprotic solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Saturated aqueous sodium bicarbonate | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Temperature-controlled oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow Diagram:

Caption: Workflow for the synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester.

Procedure:

-

Preparation:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a stream of nitrogen.

-

Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then decant the hexanes. Repeat this washing step twice.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

-

-

Reaction:

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of oxetan-3-ol (1.1 equivalents) in anhydrous DMF to the sodium hydride slurry dropwise. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the alkoxide.

-

In a separate flask, dissolve methyl 4,6-dichloronicotinate (1.0 equivalent) in anhydrous DMF.

-

Add the solution of methyl 4,6-dichloronicotinate to the reaction mixture dropwise at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material and the appearance of a new, higher-Rf spot will indicate the progress of the reaction.

-

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[5]

-

Use a gradient elution system, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes) to elute the product.

-

Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester as a pure solid or oil.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling Precautions

-

Sodium Hydride: A highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle under an inert atmosphere and away from any sources of ignition.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chlorinated Pyridines: Can be toxic and irritating. Handle with care and avoid inhalation or skin contact.

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive sodium hydride.- Wet solvent or reagents. | - Extend the reaction time or gently heat the reaction mixture (e.g., to 50 °C).- Use fresh, high-quality sodium hydride.- Ensure all solvents and reagents are anhydrous. |

| Low Yield | - Incomplete reaction.- Product loss during work-up or purification. | - Optimize reaction conditions.- Be careful during the extraction and chromatography steps to minimize product loss. |

| Formation of Byproducts | - Reaction at the C6 position.- Hydrolysis of the ester. | - The C4 position is generally more activated for SNAr in 4,6-dichloronicotinates.[5] If a mixture of isomers is obtained, careful chromatographic separation is required.- Use anhydrous conditions and avoid strong acidic or basic conditions during work-up. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided rationale for each step, along with troubleshooting guidance, aims to empower scientists to not only execute the synthesis but also to understand and optimize the process as needed.

References

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. Available from: [Link]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available from: [Link]

-

environmentclearance.nic.in. (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]

-

ResearchGate. Study on Synthesis Of Oxetan-3-ol. Available from: [Link]

-